molecular formula C21H23NO6 B2828514 Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate CAS No. 1061586-26-2

Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate

Cat. No. B2828514
CAS RN: 1061586-26-2
M. Wt: 385.416
InChI Key: RHUUGPXHKSCQNG-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Chemical Reactions Analysis

Esters undergo several types of reactions including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions would depend on the other functional groups present in the molecule.

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research into the molecular interactions and crystal packing of ethyl compounds closely related to Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate reveals the significance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in determining the structural arrangement of these compounds. Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, for example, demonstrates a rare N⋯π interaction alongside hydrogen bonds, forming a zigzag double-ribbon structure, highlighting the intricate balance of forces that govern molecular assemblies in crystal environments (Zhang, Wu, & Zhang, 2011).

Synthesis and Chemical Reactions

The compound's chemical versatility is further illustrated through its role in synthesizing a novel series of α-ketoamide derivatives. Using OxymaPure/DIC as a coupling reagent, a range of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives was synthesized, showcasing its potential in producing compounds with varied biological activities (El‐Faham et al., 2013).

Optical Nonlinear Properties

The exploration of optical nonlinear properties in derivatives of ethyl-4-amino benzoate, which shares functional groups with the target compound, provides insights into the potential applications of such compounds in optical materials. The nonlinear refractive index and optical limiting properties of these compounds suggest their utility in optical limiting devices, driven by specific molecular structures conducive to these properties (Abdullmajed et al., 2021).

Anti-juvenile Hormone Activity

In the realm of biological applications, derivatives similar to this compound have been investigated for their anti-juvenile hormone activity. Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate exhibited significant effects on insect development, suggesting a potential role in controlling pest populations or studying hormonal regulation in insects (Ishiguro et al., 2003).

properties

IUPAC Name

ethyl 2-[[2-[2-(4-ethoxyphenyl)acetyl]oxyacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-3-26-16-11-9-15(10-12-16)13-20(24)28-14-19(23)22-18-8-6-5-7-17(18)21(25)27-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUUGPXHKSCQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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